molecular formula C12H24Cl2N2O2 B8145562 Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl

Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl

Cat. No.: B8145562
M. Wt: 299.23 g/mol
InChI Key: OHWTVWSFEZPLIC-UHFFFAOYSA-N
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Description

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl is a chemical compound with the molecular formula C12H22N2O2.2HCl. It is a derivative of bipiperidine, a structure consisting of two piperidine rings connected by a single bond. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl typically involves the reaction of 1,4’-bipiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted bipiperidine compounds.

Scientific Research Applications

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4,4’-bipiperidine dihydrochloride
  • 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine

Uniqueness

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other bipiperidine derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11;;/h10-11,13H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWTVWSFEZPLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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